T-705 Ribofuranose-13C5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-705 Ribofuranose-13C5 involves the incorporation of carbon-13 isotopes into the ribofuranose moietyThe reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: T-705 Ribofuranose-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the antiviral properties of the parent compound. These derivatives are used in further studies to explore their potential as antiviral agents .
Scientific Research Applications
T-705 Ribofuranose-13C5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of antiviral activity and to develop new antiviral agents. In biology, it is used to investigate the interactions between the compound and viral enzymes. In medicine, it is used in the development of antiviral drugs, particularly for the treatment of influenza and other viral infections. In industry, it is used in the production of antiviral agents and in the development of new therapeutic strategies .
Mechanism of Action
The mechanism of action of T-705 Ribofuranose-13C5 involves its conversion to T-705-4-ribofuranosyl-5′-triphosphate (T-705RTP) by intracellular enzymes. T-705RTP functions as a nucleotide analog that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus. This inhibition prevents the replication of the viral RNA, thereby exerting its antiviral effects. The compound is recognized as a substrate by RdRp and competes with natural nucleotides, leading to the termination of viral RNA synthesis .
Comparison with Similar Compounds
T-705 Ribofuranose-13C5 is unique in its ability to selectively inhibit viral RNA polymerase. Similar compounds include ribavirin and remdesivir, which also act as nucleotide analogs but have different mechanisms of action and target different viral enzymes. Ribavirin, for example, inhibits inosine monophosphate dehydrogenase, while remdesivir targets the RNA-dependent RNA polymerase of different viruses. The unique structure and mechanism of this compound make it a valuable compound in antiviral research .
List of Similar Compounds:- Ribavirin
- Remdesivir
- Favipiravir (T-705)
- Sofosbuvir
This compound stands out due to its specific targeting of the influenza virus RNA polymerase and its potential for use in a wide range of antiviral applications .
Properties
Molecular Formula |
C10H12FN3O6 |
---|---|
Molecular Weight |
294.18 g/mol |
IUPAC Name |
4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1 |
InChI Key |
LKZVKGXWHGKNSF-SFKMAKHUSA-N |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |
Origin of Product |
United States |
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